![molecular formula C17H17NO4 B592681 (1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one CAS No. 1797-92-8](/img/structure/B592681.png)
(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[105201,1302,1004,8]nonadeca-2,4(8),9,16-tetraen-18-one is a heterocyclic compound that has garnered significant interest in various fields of scientific research It is known for its unique structural properties, which include a nitrogen and oxygen atom within its ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of oxocrinamine typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the reaction of amino alcohols with carboxylic acids under dehydrating conditions to form the oxazoline ring. This reaction often requires the use of catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of oxocrinamine can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form oxazoles, which are important intermediates in the synthesis of various pharmaceuticals.
Reduction: The reduction of oxocrinamine can lead to the formation of oxazolidines, which have applications in medicinal chemistry.
Substitution: Nucleophilic substitution reactions involving oxocrinamine can produce a wide range of derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
科学的研究の応用
(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: this compound derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: The compound is being investigated for its potential use in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Industry: this compound is used in the production of polymers and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of oxocrinamine involves its interaction with specific molecular targets within biological systems. It is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various therapeutic effects, such as the suppression of bacterial growth or the induction of cancer cell apoptosis.
類似化合物との比較
Similar Compounds
Oxazoline: Similar in structure but lacks the additional functional groups present in oxocrinamine.
Oxazole: An oxidized form of oxocrinamine with different chemical properties.
Oxazolidine: A reduced form of oxocrinamine with applications in medicinal chemistry.
Uniqueness
(1S,13S,15R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-one stands out due to its versatile reactivity and the ability to form a wide range of derivatives. Its unique combination of nitrogen and oxygen atoms within the ring structure allows for diverse chemical modifications, making it a valuable compound in various fields of research.
特性
CAS番号 |
1797-92-8 |
|---|---|
分子式 |
C17H17NO4 |
分子量 |
299.326 |
InChI |
InChI=1S/C17H17NO4/c1-20-11-2-3-17-12-6-14-13(21-9-22-14)4-10(12)7-18(8-16(17)19)15(17)5-11/h2-4,6,11,15H,5,7-9H2,1H3/t11-,15-,17-/m0/s1 |
InChIキー |
UQKMNPMXAVRLTD-KCTSRDHCSA-N |
SMILES |
COC1CC2C3(C=C1)C(=O)CN2CC4=CC5=C(C=C34)OCO5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,6,8-Trioxa-dispiro[4.1.4.2]tridec-12-ene](/img/structure/B592598.png)
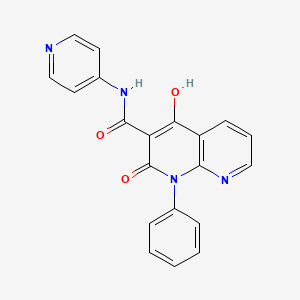
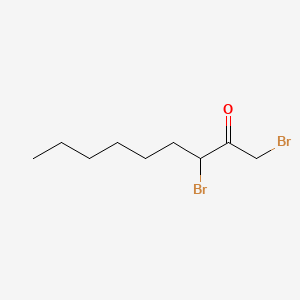


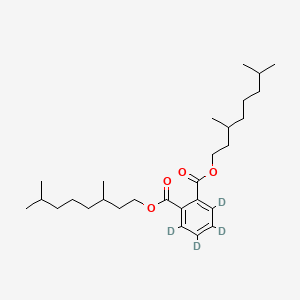

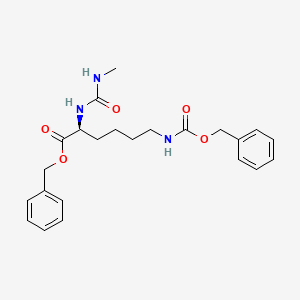

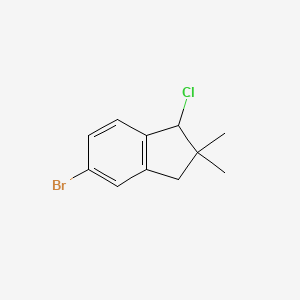
![Disodium;5-[bis[4-[butyl(2-sulfoethyl)amino]phenyl]methyl]-3-methyl-2-oxidobenzoate](/img/structure/B592618.png)
